molecular formula C13H12N2O3S B2551776 {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926234-69-7

{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid

Cat. No. B2551776
CAS RN: 926234-69-7
M. Wt: 276.31
InChI Key: RUUPHMVSRADUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-yl}acetic acid" appears to be a derivative of thiazole-based structures, which are often found in various pharmaceutical applications. Thiazole and its derivatives are known for their presence in a range of bioactive compounds, including antibiotics such as cephalosporins .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of a side-chain of the fourth generation of cephem antibiotics involves skeletal rearrangement starting from aminoisoxazoles, leading to the formation of the desired compound through reactions with alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . Similarly, the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids includes a sequence of reactions starting from tert-butyl acetoacetate, proceeding through alkylation, halogenation, and protection of acid functions, and culminating in the formation of the 2-aminothiazole ring by the Hantzsch method . These methods demonstrate the complexity and versatility of synthetic approaches to thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The precise structure of "this compound" is not detailed in the provided papers, but related compounds have been characterized using techniques such as X-ray crystallography, which provides unambiguous determination of stereochemical structures .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. For example, the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives involves a multicomponent reaction that forms one C-C and two C-N bonds in a one-pot process under metal-free conditions, demonstrating the reactivity of thiazole compounds in forming complex fused ring systems . The reactions often involve the formation of bonds through cyclization and can be facilitated by catalysts such as iodine in DMSO .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. While the specific properties of "this compound" are not provided, related compounds exhibit properties that make them suitable for pharmaceutical applications. For example, the solubility, melting point, and stability of these compounds can be tailored through synthetic modifications, which is crucial for their function as antibiotic agents . The presence of substituents such as the 4-methylbenzoyl group can affect the acidity and reactivity of the acetic acid moiety, potentially influencing the compound's biological activity.

Scientific Research Applications

Synthesis and Chemical Reactions

One area of research focuses on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiazolyl compounds, revealing their potential as antihypertensive α-blocking agents with low toxicity. These compounds were synthesized using a series of reactions starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrating a versatile approach to accessing a variety of thiazolyl derivatives (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Heterocyclic γ-Amino Acids

Research into 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) explores their role as constrained heterocyclic γ-amino acids, valuable for mimicking secondary protein structures. A short and versatile chemical route to these ATCs was developed, highlighting their potential in the design of peptides and proteins (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).

Antimicrobial and Antifungal Activity

Thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives demonstrated weak to moderate activity against Gram-negative bacteria and fungi, offering insights into the design of new antimicrobial agents (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Germination Inhibitory Constituents

Investigations into germination inhibitory constituents from Erigeron annuus identified several compounds, including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, which showed inhibitory effects on lettuce seed germination. These findings contribute to the understanding of natural products' role in plant biology and agriculture (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have been prepared and evaluated for their antitumor and antifilarial properties. One compound in particular showed significant in vivo activity against Acanthocheilonema viteae, suggesting potential therapeutic applications (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Mechanism of Action

Target of Action

The primary targets of the compound “{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid” are currently unknown. This compound belongs to the class of thiazoles , which are known to have diverse biological activities.

Mode of Action

Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets . .

Biochemical Pathways

Thiazoles are known to have diverse biological activities and can affect multiple pathways . .

Result of Action

While thiazoles are known to have diverse biological activities

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It would be important to handle the compound safely and to be aware of any potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies to optimize the synthesis process, investigations of the compound’s reactivity, or testing of its biological activity .

properties

IUPAC Name

2-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-2-4-9(5-3-8)12(18)15-13-14-10(7-19-13)6-11(16)17/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUPHMVSRADUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.